N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide
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Overview
Description
Imidazo[2,1-b][1,3]thiazoles are an important class of nitrogen- and sulfur-containing heterocyclic compounds . They are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties .
Synthesis Analysis
The synthesis of imidazo[2,1-b][1,3]thiazoles has been the subject of many studies . One common method involves the use of CuI-catalyzed Ullmann cross-coupling . Another approach involves a catalyst-free microwave-assisted procedure .Molecular Structure Analysis
The molecular structure of imidazo[2,1-b][1,3]thiazoles is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
Imidazo[2,1-b][1,3]thiazoles can undergo various chemical reactions. For example, they can participate in electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical and Chemical Properties Analysis
The physical and chemical properties of imidazo[2,1-b][1,3]thiazoles can vary depending on the specific compound. Generally, they are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents .Scientific Research Applications
Antimicrobial Properties
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide and its derivatives have been explored for their antimicrobial properties. A study synthesized a series of compounds incorporating the thiazole ring, showing in vitro antibacterial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as inhibitory action against fungi (Candida albicans, Aspergillus niger, Aspergillus clavatus). These findings indicate the potential therapeutic intervention for treating microbial diseases, particularly bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).
Antineoplastic Activity
The compound and its variants have also shown promise in cancer research. Novel compounds bearing imidazo[2,1-b]thiazole scaffolds were synthesized and demonstrated cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231. Specifically, one derivative exhibited potential as an inhibitor against MDA-MB-231 with significant selectivity, highlighting its potential as an antineoplastic agent (Ding et al., 2012).
Antileukemic Activity
Research into the synthesis of 4-methoxybenzyl derivatives bearing imidazo[2,1‐b][1,3,4]thiadiazole revealed compounds with notable cytotoxic effects against leukemia cell lines, demonstrating apoptosis induction through phosphatidylserine externalization and caspase-3 activation. These results suggest the therapeutic potential of these compounds in leukemia treatment (Choodamani et al., 2020).
Mycobacterium tuberculosis Inhibitors
Imidazo[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives have been designed as inhibitors of Mycobacterium tuberculosis pantothenate synthetase. These compounds showed significant in vitro anti-TB activities and in vivo efficacy in Mycobacterium marinum infected Zebra fish, highlighting their potential in treating tuberculosis (Samala et al., 2016).
Mechanism of Action
Target of Action
Imidazo[2,1-b][1,3]thiazole derivatives have been studied for their diverse biological activities . They have been found to interact with various targets, including protein kinases such as vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF) receptor families, and serine/threonine kinase Raf .
Mode of Action
For instance, they can inhibit protein kinases, which play crucial roles in cellular signal transduction . This inhibition can lead to changes in cellular processes, potentially leading to therapeutic effects.
Biochemical Pathways
Given the potential targets mentioned above, it’s plausible that this compound could affect pathways related to cell growth and proliferation, angiogenesis, and apoptosis .
Pharmacokinetics
The compound’s molecular weight (231295 Da) and structure suggest it may have suitable properties for bioavailability .
Result of Action
Imidazo[2,1-b][1,3]thiazole derivatives have shown promising inhibitory activity against various cancer cell lines . This suggests that the compound could potentially induce cell cycle arrest, apoptosis, or other anti-proliferative effects in cancer cells.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
The nature of these interactions is often complex and can involve both covalent and non-covalent bonds .
Cellular Effects
Some imidazothiazole derivatives have been shown to exhibit growth inhibitory effects on a broad range of human cancer cell lines . They may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that the imidazo[2,1-b]thiazole scaffold in the compound may enhance its antitumoral properties . This could involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-19-12-4-2-10(3-5-12)13(18)15-8-11-9-17-6-7-20-14(17)16-11/h2-7,9H,8H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHILFNTYRBWGHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCC2=CN3C=CSC3=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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